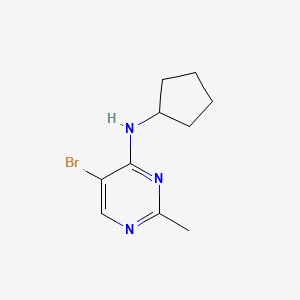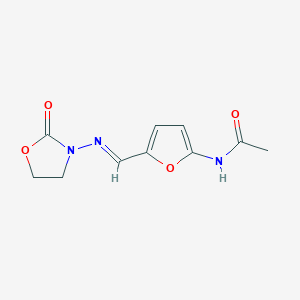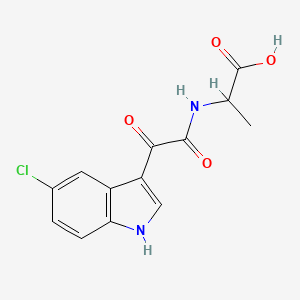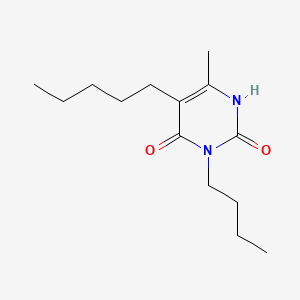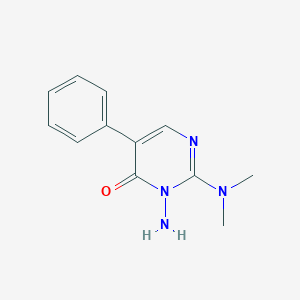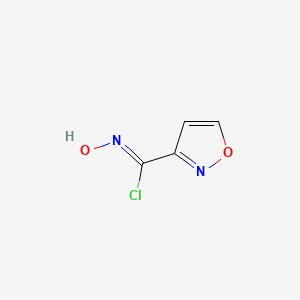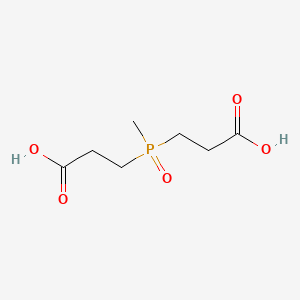
Propanoic acid, 3,3'-(methylphosphinylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3,3’-(methylphosphinylidene)bis- is a chemical compound with the molecular formula C(_7)H(_13)O(_5)P It is characterized by the presence of a phosphinylidene group linking two propanoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3,3’-(methylphosphinylidene)bis- typically involves the reaction of methylphosphonic dichloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity propanoic acid, 3,3’-(methylphosphinylidene)bis-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phosphinylidene group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinylidene group to a phosphine oxide.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions, forming esters and amides, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Esters and amides of propanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, propanoic acid, 3,3’-(methylphosphinylidene)bis- is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphinylidene groups. It may also serve as a precursor for biologically active molecules.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Industrially, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. Its ability to form stable complexes with metals makes it useful in various industrial processes.
Wirkmechanismus
The mechanism of action of propanoic acid, 3,3’-(methylphosphinylidene)bis- involves its interaction with molecular targets through its phosphinylidene and carboxylic acid groups. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. The compound’s ability to chelate metals also plays a role in its mechanism of action, particularly in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acids: Compounds like methylphosphonic acid share the phosphinylidene group but differ in their overall structure and reactivity.
Carboxylic acids: Simple carboxylic acids like acetic acid and propanoic acid are structurally similar but lack the phosphinylidene linkage.
Uniqueness: Propanoic acid, 3,3’-(methylphosphinylidene)bis- is unique due to the presence of both phosphinylidene and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of propanoic acid, 3,3’-(methylphosphinylidene)bis-, covering its synthesis, reactions, applications, and unique features
Eigenschaften
CAS-Nummer |
51805-41-5 |
|---|---|
Molekularformel |
C7H13O5P |
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
3-[2-carboxyethyl(methyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C7H13O5P/c1-13(12,4-2-6(8)9)5-3-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
STCBUTTVBMCYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


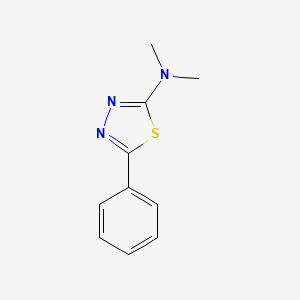

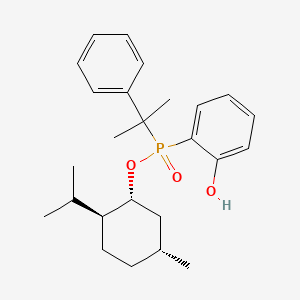
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)

